6-(Bromomethyl)-2-methoxynicotinonitrile
Overview
Description
6-(Bromomethyl)-2-methoxynicotinonitrile is an organic compound that belongs to the class of bromomethyl derivatives of nicotinonitrile
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of 6-(Bromomethyl)-2-methoxynicotinonitrile is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to the palladium .
Result of Action
The result of the action of this compound is likely the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various molecular and cellular processes depending on the specific compounds produced.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methoxynicotinonitrile typically involves the bromination of 2-methoxynicotinonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product from byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methoxynicotinonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted nicotinonitriles.
Oxidation: Nicotinic acids or aldehydes.
Reduction: Amino derivatives of nicotinonitrile.
Scientific Research Applications
6-(Bromomethyl)-2-methoxynicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is utilized in the preparation of functional materials, including polymers and advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)-2-methoxypyridine
- 6-(Bromomethyl)-2-methoxyquinoline
- 6-(Bromomethyl)-2-methoxybenzene
Uniqueness
6-(Bromomethyl)-2-methoxynicotinonitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the nicotinonitrile scaffold. This combination of functional groups provides a versatile platform for further chemical modifications, making it valuable in various synthetic applications .
Properties
IUPAC Name |
6-(bromomethyl)-2-methoxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(5-10)2-3-7(4-9)11-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNYRKLXIHEKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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